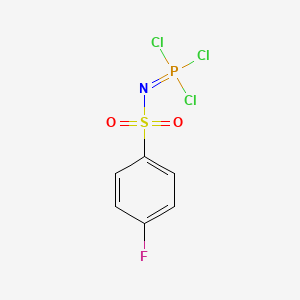
N-(4-Fluorobenzene-1-sulfonyl)phosphorimidic trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluorobenzene-1-sulfonyl)phosphorimidic trichloride is a chemical compound that features a phosphorimidic trichloride group attached to a 4-fluorobenzene-1-sulfonyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzene-1-sulfonyl)phosphorimidic trichloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with phosphorus trichloride and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Fluorobenzenesulfonyl chloride is reacted with phosphorus trichloride in the presence of a suitable solvent such as dichloromethane.
Step 2: Ammonia is then introduced to the reaction mixture, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Fluorobenzene-1-sulfonyl)phosphorimidic trichloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphorimidic trichloride group.
Oxidation and Reduction: The sulfonyl and phosphorimidic groups can be involved in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a corresponding sulfonamide derivative.
Applications De Recherche Scientifique
N-(4-Fluorobenzene-1-sulfonyl)phosphorimidic trichloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is investigated for its role in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which N-(4-Fluorobenzene-1-sulfonyl)phosphorimidic trichloride exerts its effects involves the interaction of its functional groups with molecular targets. The sulfonyl group can act as an electrophile, while the phosphorimidic trichloride group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzenesulfonyl chloride: A related compound that lacks the phosphorimidic trichloride group.
N-Fluorobenzenesulfonimide: Another fluorinated sulfonyl compound with different reactivity and applications.
Uniqueness
N-(4-Fluorobenzene-1-sulfonyl)phosphorimidic trichloride is unique due to the presence of both the sulfonyl and phosphorimidic trichloride groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups is not commonly found in other compounds, making it a valuable reagent in various research fields.
Propriétés
Numéro CAS |
1525-81-1 |
|---|---|
Formule moléculaire |
C6H4Cl3FNO2PS |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
4-fluoro-N-(trichloro-λ5-phosphanylidene)benzenesulfonamide |
InChI |
InChI=1S/C6H4Cl3FNO2PS/c7-14(8,9)11-15(12,13)6-3-1-5(10)2-4-6/h1-4H |
Clé InChI |
IWOBLRDDXXBPHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1F)S(=O)(=O)N=P(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



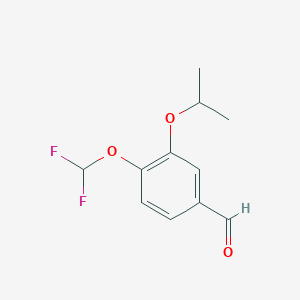
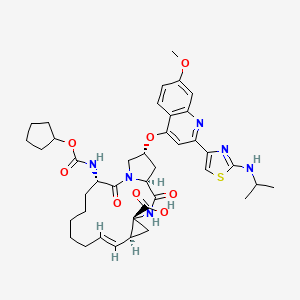
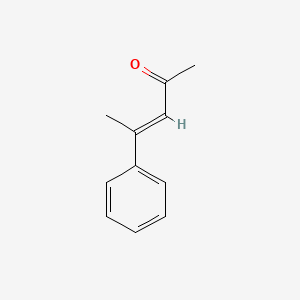
![(3S,11aR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-d]pyrido[1,2-a]pyrazine-8-carboxylic acid;(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid](/img/structure/B14753964.png)
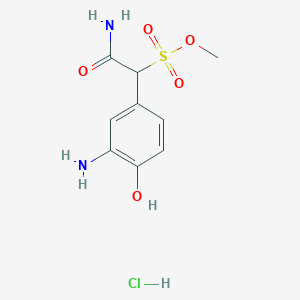
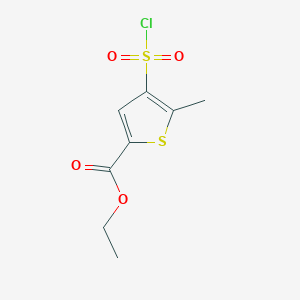

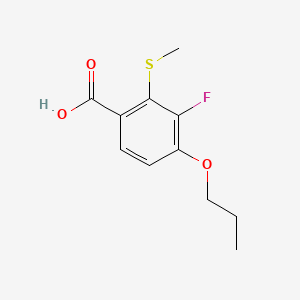



![12,14-Dioxa-1-azoniatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,11(15),16-heptaene](/img/structure/B14754006.png)

